molecular formula C22H17ClN2O2S B12462348 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B12462348
M. Wt: 408.9 g/mol
InChI Key: KOWXRLUYLHFTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide is a synthetic compound belonging to the family of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Chlorination: The benzothiazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Acylation: The chlorinated benzothiazole derivative is acylated with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Studied for its potential as an anti-cancer and anti-inflammatory agent.

    Material Science: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties, making it useful for imaging applications.

    Environmental Science: Explored as a sensor for heavy metal ions, particularly mercury, in water samples.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide is not fully understood. it is proposed to exert its effects by inhibiting the activity of various enzymes and signaling pathways:

    Anti-Cancer Activity: Inhibits the activity of kinases involved in cell growth and division, leading to apoptosis (programmed cell death) of cancer cells.

    Anti-Inflammatory Activity: Inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: Similar structure with a pyridine ring instead of the chlorophenyl group.

    N-(1,3-benzothiazol-2-yl)-arylamides: Various derivatives with different aryl groups attached to the benzothiazole core.

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of a benzothiazole core, chlorophenyl group, and methylphenoxyacetamide moiety.

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H17ClN2O2S/c1-14-5-4-6-16(11-14)27-13-21(26)24-19-12-15(9-10-17(19)23)22-25-18-7-2-3-8-20(18)28-22/h2-12H,13H2,1H3,(H,24,26)

InChI Key

KOWXRLUYLHFTPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.